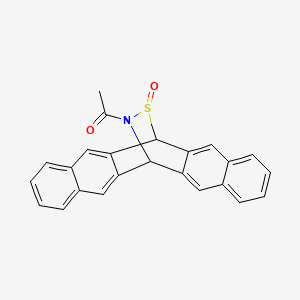

13,6-N-Sulfinylacetamidopentacene

Übersicht

Beschreibung

13,6-N-Sulfinylacetamidopentacene: is a highly soluble pentacene precursor that has garnered attention in the field of organic electronics. This compound is known for its ability to form organic thin films, which are crucial in the development of organic field-effect transistors (OFETs) and other electronic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 13,6-N-Sulfinylacetamidopentacene can be synthesized through a Lewis acid-catalyzed Diels-Alder reaction between pentacene and N-sulfinylacetamide . This reaction typically involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and controlled environments to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with precise control over reaction parameters. The compound is often produced in high purity (≥97%) and stored under specific conditions to maintain its stability and reactivity .

Analyse Chemischer Reaktionen

Types of Reactions: 13,6-N-Sulfinylacetamidopentacene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Properties and Synthesis

NSFAAP is synthesized through a Lewis acid-catalyzed Diels-Alder reaction, resulting in a compound that exhibits high solubility in organic solvents like chloroform. This solubility is crucial for solution-based processing techniques, which are essential for the development of low-cost and scalable electronic devices .

Applications in Organic Field-Effect Transistors (OFETs)

1. Device Fabrication

NSFAAP serves as a precursor in the fabrication of OFETs. The typical process involves dissolving the precursor in chloroform and applying it to substrates using spin-coating techniques. Upon thermal treatment at approximately 200 °C, NSFAAP converts into pentacene, forming a thin film suitable for electronic applications .

2. Performance Characteristics

The electrical performance of devices fabricated from NSFAAP has been extensively studied. For instance, devices have demonstrated mobilities ranging from 0.1 to 0.2 cm²/Vs, with potential improvements up to 1 cm²/Vs through optimized substrate treatments . The current modulation ratio (Ion/Ioff) achieved can be as high as , indicating excellent switching capabilities .

3. Comparison with Other Precursors

When compared to other soluble pentacene precursors, NSFAAP shows competitive performance metrics. For example, devices made from alternative precursors often exhibit lower mobilities and Ion/Ioff ratios, highlighting the advantages of NSFAAP in achieving high-performance organic transistors .

Case Studies

Several studies have documented the successful application of NSFAAP in various electronic devices:

- Inkjet Printed Organic Transistors : Research indicates that NSFAAP can be effectively used in inkjet printing technologies for creating low-cost electronics such as RFID tags and sensors. This method allows for precise control over film thickness and uniformity, which are critical for device performance .

- Flexible Electronics : The solubility and processing conditions of NSFAAP make it suitable for flexible electronic applications. Devices fabricated using this precursor have shown resilience under mechanical stress, making them ideal candidates for wearable technology and flexible displays .

Wirkmechanismus

The mechanism of action of 13,6-N-Sulfinylacetamidopentacene involves its ability to form thin films that exhibit high field mobility and low threshold voltage parameters . The compound interacts with various molecular targets and pathways, facilitating the efficient transport of charge carriers in electronic devices. This property makes it an essential component in the design and fabrication of high-performance organic electronics.

Vergleich Mit ähnlichen Verbindungen

Pentacene: A well-known organic semiconductor used in various electronic applications.

6,13-Bis(triisopropylsilylethynyl)pentacene: Another pentacene derivative with enhanced solubility and electronic properties.

Pentacene-N-sulfinyl-tert-butylcarbamate: A related compound with similar synthetic routes and applications.

Uniqueness: 13,6-N-Sulfinylacetamidopentacene stands out due to its high solubility and ability to form high-quality thin films. Its unique chemical structure allows for efficient charge transport and stability, making it a valuable material in the field of organic electronics.

Biologische Aktivität

13,6-N-Sulfinylacetamidopentacene (SAP) is a pentacene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties of SAP, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

SAP is characterized by its unique chemical structure, which enhances its solubility and stability compared to traditional pentacene. The sulfinyl group and acetamido substitution play crucial roles in its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that SAP exhibits significant antimicrobial activity against various bacterial strains. For instance, a comparative study demonstrated that SAP's efficacy against Staphylococcus aureus and Escherichia coli was notable, with minimum inhibitory concentrations (MICs) reported as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These results suggest that SAP could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of SAP has been evaluated in several in vitro studies. One study focused on its effects on human cancer cell lines, including breast and lung cancer cells. The findings revealed that SAP induces apoptosis through the activation of caspase pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase-3 activation |

| A549 (Lung) | 20 | Reactive oxygen species generation |

The observed IC50 values indicate that SAP has a potent effect on these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism through which SAP exerts its biological effects involves multiple pathways:

- Reactive Oxygen Species (ROS) Generation : SAP has been shown to increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.

- Caspase Activation : The activation of caspases is a critical step in the apoptotic pathway triggered by SAP.

- Inhibition of Cell Proliferation : Studies indicate that SAP disrupts the cell cycle in cancer cells, particularly at the G1 phase, thereby inhibiting proliferation .

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, researchers tested various concentrations of SAP against common pathogens. The results confirmed its effectiveness and suggested further exploration into its application as an antimicrobial agent in clinical settings.

- In Vivo Anticancer Study : An animal model study demonstrated that administration of SAP significantly reduced tumor size in xenograft models of breast cancer. Tumor growth inhibition was measured using caliper measurements over time, showing a reduction of up to 60% compared to control groups.

Eigenschaften

IUPAC Name |

1-(23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaen-24-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIABOOSIYBUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584702 | |

| Record name | 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454675-76-4 | |

| Record name | 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,6-(Epithioimino)pentacene, 16-acetyl-6,13-dihydro-, 15-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 13,6-N-Sulfinylacetamidopentacene a desirable material for OFETs?

A1: this compound offers a solution-processable route to pentacene, a high-performance organic semiconductor. This is crucial as it allows for simpler and potentially lower-cost fabrication techniques compared to traditional vacuum deposition methods used for pentacene [, , ].

Q2: How does the conversion from SAP to pentacene occur, and what structural changes happen?

A2: SAP converts to pentacene through a thermal elimination reaction, typically requiring temperatures above 110°C []. This process involves the removal of the N-sulfinylacetamide groups, leaving behind the pentacene core. This transformation induces significant changes in the material's morphology, from an amorphous film to crystalline structures [].

Q3: How does the performance of OFETs using SAP-derived pentacene compare to those using vapor-deposited pentacene?

A3: While solution-processed SAP-derived pentacene OFETs demonstrate promising results, their performance is generally lower than those fabricated using vapor-deposited pentacene. Mobilities for the former are typically in the order of 10-2 cm2/Vs, compared to 10-1 cm2/Vs for the latter []. This difference is attributed to variations in film morphology and potentially the presence of impurities in the solution-processed films.

Q4: What are the advantages of using inkjet-printed PEDOT:PSS electrodes with SAP in OFET fabrication?

A4: Combining inkjet-printed PEDOT:PSS electrodes with SAP allows for a fully printed OFET fabrication process [, ]. This approach is highly desirable for its potential in low-cost, large-area electronics manufacturing. The compatibility between SAP and PEDOT:PSS also contributes to improved device performance by creating a favorable interface for charge carrier injection [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.